molecular formula C6H12O B155299 3-Methyl-3-penten-1-ol CAS No. 1708-99-2

3-Methyl-3-penten-1-ol

Cat. No. B155299
CAS RN: 1708-99-2
M. Wt: 100.16 g/mol
InChI Key: SZPKMIRLEAFMBV-ZZXKWVIFSA-N
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Description

3-Methyl-3-penten-1-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as (3E)-3-Methyl-3-penten-1-ol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-penten-1-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Methyl-3-penten-1-ol has a refractive index n20/D 1.428 (lit.), a boiling point of 117-118 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) . Its molecular weight is 100.16 .

Scientific Research Applications

1. Chemical Reactions and Ionization Techniques

A study by Schoon et al. (2007) explored the chemical reactions of 3-Methyl-3-penten-1-ol, among other unsaturated alcohols, using selected ion flow tube (SIFT) methods. They found that these reactions proceed at a rate close to the collision rate and identified various reaction pathways. This research is valuable for understanding the ionization techniques in leaf wounding experiments and the identification of isomeric forms in mixtures of unsaturated alcohols (Schoon et al., 2007).

2. Olefin Metathesis Chemistry

Courchay et al. (2006) investigated the effects of allylic methyls, including 3-Methyl-3-penten-1-ol, on olefin metathesis chemistry. This study provides insights into the orientation of substrate bulk during metallacyclobutane formation, which is crucial for understanding the mechanistic aspects of olefin metathesis (Courchay et al., 2006).

3. Catalytic Reactions

Stefani, Tatone, and Pino (1979) reported on the rhodium-catalyzed deuterioformylation of 3-Methyl-1-pentene, which is closely related to 3-Methyl-3-penten-1-ol. Their research highlighted the preferred attack on different faces of the olefin, contributing to the understanding of stereospecificity in catalytic reactions (Stefani, Tatone, & Pino, 1979).

4. Environmental Impact and Photooxidation

Jiménez et al. (2009) evaluated the environmental impact of compounds like 1-penten-3-ol and 3-Methyl-3-penten-1-ol. They focused on their gas-phase reactions with hydroxyl radicals and photolysis, providing critical insights into the environmental fate of such compounds (Jiménez et al., 2009).

5. Computational Quantum Calculations

González and Garrido Arrate (2020) conducted a Density Functional Theory (DFT) study on 1-penten-3-ol, which shares structural similarities with 3-Methyl-3-penten-1-ol. This research aids in understanding the electronic state and conformers of such compounds (González & Garrido Arrate, 2020).

6. Microbiological Conversions

Gramatica et al. (1988) demonstrated the use of baker's yeast for the regio- and stereoselective reduction of methyl substituted pentadien-1-ols to penten-1-ols. This conversion is significant for producing enantiomerically pure building blocks in chemical synthesis (Gramatica et al., 1988).

7. Polymer Structure Analysis

Mizuno and Kawachi (1992) analyzed the structure of poly(4-methyl-1-pentene) samples, providing essential data for polymer chemistry and material science, particularly in understanding the behavior of similar methylated compounds (Mizuno & Kawachi, 1992).

Safety And Hazards

3-Methyl-3-penten-1-ol is classified as a flammable liquid and is harmful if swallowed . It can cause eye and skin irritation, and may be harmful if absorbed through the skin or inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

(E)-3-methylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKMIRLEAFMBV-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-penten-1-ol

CAS RN

1708-99-2
Record name 3-Penten-1-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Penten-1-ol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-methylpent-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Bellesia, A Pinetti, B Tirillini… - Flavour and fragrance …, 2001 - Wiley Online Library
… structure, most likely arises from 3-methyl-3-penten1-ol 2 (Scheme 2). The formation of 3 and 4 may be regarded as an intermediate step to 2- and 3methylthiophene, which are present …
Number of citations: 56 onlinelibrary.wiley.com
J Uenishi, M Ohmi, K Matsui, M Iwano - Tetrahedron, 2005 - Elsevier
A Ni-catalyzed cross-coupling reaction of (Z)-5-(tert-butyldiphenylsilyl)oxy-3-bromo-1-trimethylsilyl-3-penten-1-yne () with alkyl Grignard reagent gives (Z)-3-alkyl-5-(tert-…
Number of citations: 16 www.sciencedirect.com
LA Moe, Z Hu, D Deng, RN Austin, JT Groves… - Biochemistry, 2004 - ACS Publications
… Rearrangement of a radical intermediate gives 3-methyl-3-penten-1-ol (8B), while ring … The elution times of two isomers of radical rearranged product 3-methyl-3-penten-1-ol are …
Number of citations: 36 pubs.acs.org
A Dalai, G Schoenau, D Das, P Adapa - Biosystems engineering, 2006 - Elsevier
Controlled laboratory and field experiments were performed to collect volatile organic compounds (VOCs) emitted during drying of alfalfa. Laboratory experiments were conducted using …
Number of citations: 10 www.sciencedirect.com
MY Wang, JG Yang, QS Zhao… - Journal of Food …, 2019 - Wiley Online Library
Maotai‐flavor liquor is one of the three basic traditional Chinese baijiu and is also the most famous baijiu in the world. Guizhou Maotai baijiu is the representative of Maotai‐flavor liquor, …
Number of citations: 115 ift.onlinelibrary.wiley.com
LA Moe, BG Fox - Biochemical and biophysical research communications, 2005 - Elsevier
… Likewise, T4moH oxidized 1,1-DECP and the un-rearranged 1-(1-ethylcyclopropyl)-ethanol was the major product (89.7%), while 3-methyl-3-penten-1-ol (∼1.8%) and 1-methyl-2-…
Number of citations: 4 www.sciencedirect.com
NA Nikolic - 2008 - scholarworks.wm.edu
Homoallylic alcohols are useful intermediates in natural product synthesis, particularly in the construction of terpenoid carbon skeletons. Until recently, however, the synthesis of such …
Number of citations: 3 scholarworks.wm.edu
SE Sen, A Tomasello, M Grasso, R Denton… - Insect biochemistry and …, 2012 - Elsevier
… (E)-3-methyl-3-penten-1-ol and (Z)-3-methyl-3-penten-1-ol [corresponding alcohols of (E)-3 and (Z)-3, Scheme 1] were prepared as an isomeric mixture from 4-hydroxy-2-butanone, by …
Number of citations: 10 www.sciencedirect.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 books.google.com
FJ de la Torre-González, JA Narváez-Zapata… - Microbial Production of …, 2017 - Elsevier
The enormous varieties of flavor sensations present in fermented beverages occur due to the presence of highly variable concentrations of volatile compounds. Variations can occur …
Number of citations: 6 www.sciencedirect.com

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